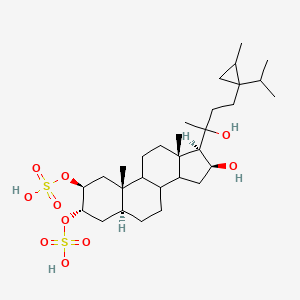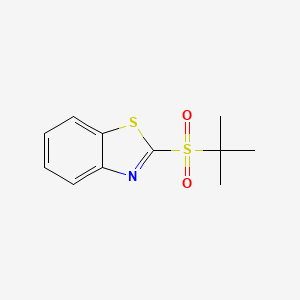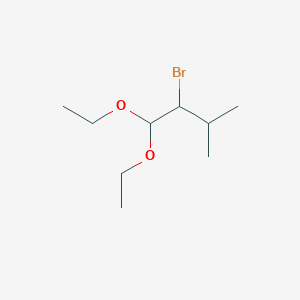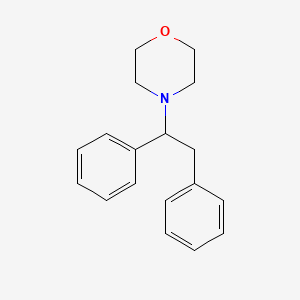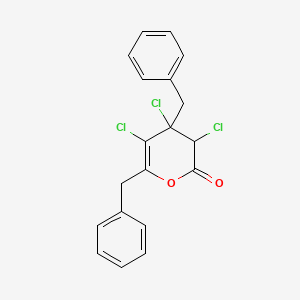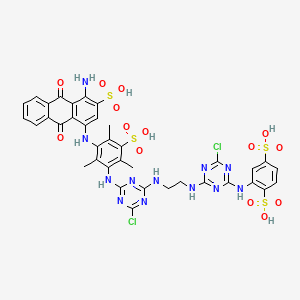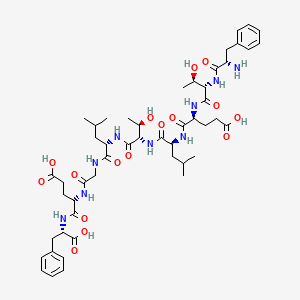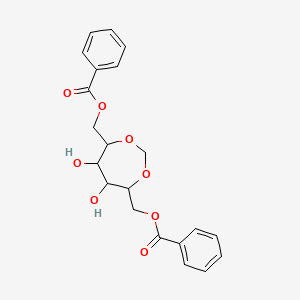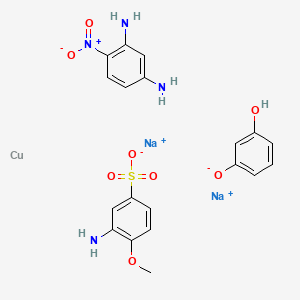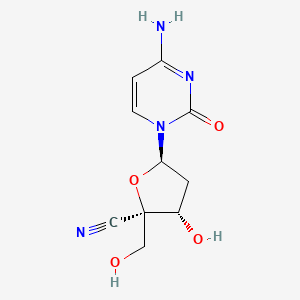
3,2'-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile: is an aromatic compound characterized by the presence of two trifluoromethyl groups and a carbonitrile group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Nitrile Formation: The carbonitrile group can be introduced through a cyanation reaction, typically using a cyanating agent like copper(I) cyanide.
Industrial Production Methods: Industrial production of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in the development of new drugs. Trifluoromethyl groups are known to enhance the pharmacokinetic properties of drugs, making this compound a useful starting material for drug discovery.
Industry: In the materials science industry, 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In medicinal chemistry, the trifluoromethyl groups can enhance the binding affinity of drug molecules to their targets by increasing lipophilicity and metabolic stability. The carbonitrile group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
Comparaison Avec Des Composés Similaires
- 3,4’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- 2,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- 4,4’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
Comparison: 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl groups and the carbonitrile group on the biphenyl core. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective.
Propriétés
Numéro CAS |
582293-27-4 |
|---|---|
Formule moléculaire |
C15H7F6N |
Poids moléculaire |
315.21 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6N/c16-14(17,18)12-4-2-1-3-11(12)9-5-6-10(8-22)13(7-9)15(19,20)21/h1-7H |
Clé InChI |
LVFYAAITUNIVMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


